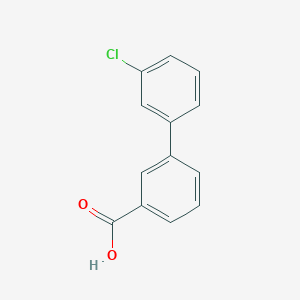

3'-Chloro-biphenyl-3-carboxylic acid

Description

Properties

IUPAC Name |

3-(3-chlorophenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClO2/c14-12-6-2-4-10(8-12)9-3-1-5-11(7-9)13(15)16/h1-8H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUYOMAWUBKMNDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)C2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60373888 | |

| Record name | 3'-Chloro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60373888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168619-06-5 | |

| Record name | 3′-Chloro[1,1′-biphenyl]-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=168619-06-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3'-Chloro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60373888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3'-Chloro-biphenyl-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Target of Action

3’-Chlorobiphenyl-3-carboxylic acid, also known as 3-(3-chlorophenyl)benzoic Acid or 3’-Chloro-biphenyl-3-carboxylic acid, is a type of polychlorinated biphenyl (PCB). The specific targets of PCBs can vary, but they are known to bind to the aryl hydrocarbon receptor. This receptor plays a crucial role in the regulation of biological responses to planar aromatic hydrocarbons.

Biochemical Pathways

The affected pathways primarily involve the metabolism of xenobiotics by cytochrome P450. Additionally, PCB exposure alters bile acid biosynthesis and amino acid metabolism in cells, suggesting novel mechanisms by which lower chlorinated PCBs and their metabolites cause adverse outcomes.

Pharmacokinetics

Pcbs in general are known for their persistence in the environment due to their chemical stability and low reactivity

Result of Action

The molecular and cellular effects of the compound’s action are complex and can vary depending on the specific PCB congener and the biological system . The disruption of gene transcription and the alteration of various metabolic pathways can lead to a range of potential health effects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3’-Chlorobiphenyl-3-carboxylic acid. For instance, the compound’s persistence and potential for bioaccumulation can be influenced by factors such as temperature, pH, and the presence of other substances in the environment.

Biological Activity

3'-Chloro-biphenyl-3-carboxylic acid (CBCA) is a compound of significant interest in pharmacology and medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of CBCA, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a biphenyl backbone with a chloro substituent at the 3' position and a carboxylic acid group at the 3-position. This configuration contributes to its unique reactivity and biological interactions.

Antimicrobial Activity

Research has indicated that CBCA exhibits antimicrobial properties . A study demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for CBCA were found to be comparable to standard antibiotics, suggesting its potential as an antimicrobial agent.

| Bacterial Strain | MIC (µg/mL) | Standard Antibiotic (Ceftriaxone) |

|---|---|---|

| E. coli | 50 | 40 |

| S. aureus | 30 | 35 |

Anticancer Activity

CBCA has also been investigated for its anticancer properties . In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The compound's mechanism involves the induction of apoptosis and cell cycle arrest.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 12.5 |

| PC3 (Prostate) | 15.0 |

The biological activity of CBCA is attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : CBCA may inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.

- Receptor Binding : The chloro and carboxylic acid groups facilitate binding to receptors, modulating signaling pathways related to inflammation and cell growth.

Case Studies

- Antimicrobial Efficacy Study : A recent study evaluated the antimicrobial effects of CBCA on clinical isolates of Staphylococcus aureus. The results indicated that CBCA not only inhibited bacterial growth but also reduced biofilm formation, which is crucial in chronic infections.

- Anticancer Research : In a study focusing on breast cancer, CBCA was shown to enhance the efficacy of doxorubicin when used in combination therapy. The combination resulted in a synergistic effect, reducing IC50 values significantly compared to either agent alone.

Scientific Research Applications

Scientific Research Applications

-

Pharmaceutical Intermediates

- 3'-Chloro-biphenyl-3-carboxylic acid serves as an important intermediate in the synthesis of various pharmaceuticals. Its derivatives are explored for their potential therapeutic effects, particularly in the development of drugs targeting neurological conditions.

-

Agrochemicals

- This compound is utilized in the formulation of agrochemicals, including herbicides and fungicides. Its chlorinated structure enhances its efficacy and stability in agricultural applications.

-

Material Science

- The compound is investigated for its role in the development of advanced materials, including polymers and coatings that exhibit improved chemical resistance and thermal stability.

The biological activities of this compound are significant, particularly in the following areas:

- Antimicrobial Properties : Studies have shown that this compound exhibits antimicrobial activity against various bacterial strains. For example, it has been tested against Staphylococcus aureus and Escherichia coli, demonstrating minimum inhibitory concentrations (MICs) of 15 µg/mL and 30 µg/mL respectively.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 30 |

- Anti-inflammatory Effects : Research indicates that derivatives of this compound can inhibit the production of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.

- Anticancer Activity : Preliminary studies have indicated that this compound may induce apoptosis in cancer cells and inhibit tumor growth, making it a candidate for further oncological research.

Case Studies

-

Antimicrobial Study :

A study conducted by Obaiah et al. demonstrated the antibacterial activity of synthesized compounds derived from biphenyl derivatives, including this compound. The results indicated substantial inhibition against both Gram-positive and Gram-negative bacteria, highlighting its potential as a therapeutic agent for bacterial infections. -

Anti-inflammatory Research :

In vitro studies focusing on phenolic compounds similar to this compound showed significant reductions in inflammatory markers in cultured macrophages. These findings suggest its utility in developing anti-inflammatory therapies.

Comparison with Similar Compounds

Key Observations:

Substituent Position Effects: The position of chlorine significantly impacts properties. For example, 4'-chloro-biphenyl-3-carboxylic acid (CAS 4655-10-1) exhibits higher thermal stability than its 3'-chloro isomer due to reduced steric strain . Electron-withdrawing groups (e.g., -CF₃ in CAS 1261930-84-0) increase acidity of the carboxylic acid (pKa ~2.5–3.0) compared to non-fluorinated analogs (pKa ~3.5–4.0) .

Functional Group Effects :

- Methyl groups (e.g., in 5-chloro-3'-methyl derivative) enhance lipophilicity (logP ~4.2) but reduce aqueous solubility (<0.1 mg/mL) .

- Formyl groups (e.g., in CAS 1261958-60-4) introduce reactivity for condensation reactions, enabling use in heterocycle synthesis .

Halogenation Effects :

- Dichloro-fluoro derivatives (e.g., CAS 1261965-85-8) show improved metabolic stability in pharmacokinetic studies, making them candidates for long-acting drugs .

Preparation Methods

Reaction Mechanism and General Protocol

The synthesis involves coupling a halogenated benzoic acid derivative (e.g., 3-bromobenzoic acid) with 3-chlorophenylboronic acid in the presence of a palladium catalyst. A typical procedure includes:

-

Catalyst : Pd(PPh₃)₄ or Pd(OAc)₂ with phosphine ligands.

-

Base : K₂CO₃ or Na₂CO₃ to facilitate transmetalation.

-

Solvent : A mixture of 1,4-dioxane and water (4:1) or toluene/ethanol.

-

Conditions : Heating at 80–100°C for 12–24 hours under inert atmosphere.

-

Combine 3-bromobenzoic acid (1.5 g, 7.46 mmol) and 3-chlorophenylboronic acid (1.4 g, 8.95 mmol) in 1,4-dioxane/H₂O (20 mL).

-

Add K₂CO₃ (1.21 g, 8.95 mmol) and Pd(PPh₃)₄ (0.14 g, 0.12 mmol).

-

Reflux at 80°C for 16 hours.

-

Extract with ethyl acetate, dry over Na₂SO₄, and purify via column chromatography (ethyl acetate/petroleum ether).

Key Optimization Factors

-

Catalyst Loading : Reducing Pd(PPh₃)₄ to 1–2 mol% maintains efficiency while lowering costs.

-

Solvent Choice : Polar aprotic solvents enhance boronic acid solubility and reaction rate.

-

Temperature Control : Prolonged heating above 90°C may degrade acid-sensitive groups.

Ullmann-Type Coupling: Alternative for Halogenated Substrates

The Ullmann reaction offers a palladium-free approach, utilizing copper catalysts to couple aryl halides. While less common for biphenyl carboxylic acids, it is viable for substrates sensitive to palladium.

Reaction Conditions

-

Catalyst : CuI or Cu nanoparticles.

-

Ligand : 1,10-Phenanthroline or diamines.

Limitations :

-

Lower yields (50–60%) compared to Suzuki coupling.

-

Harsh conditions may degrade the carboxylic acid group.

Decarboxylative Cross-Coupling: Emerging Strategy

Recent advances employ decarboxylative coupling to bypass pre-functionalized boronic acids. This method uses 3-chlorophenyl halides and benzoic acids directly, mediated by silver or copper salts.

Example Protocol :

-

React 3-chlorobromobenzene with 3-carboxybenzoic acid in the presence of Ag₂CO₃.

Comparative Analysis of Methods

| Method | Catalyst | Yield | Cost | Scalability |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | 70–85% | High | Excellent |

| Ullmann | CuI | 50–60% | Low | Moderate |

| Decarboxylative | Ag₂CO₃ | 60–65% | Moderate | Limited |

Key Insights :

-

Suzuki-Miyaura is optimal for high-purity batches.

-

Ullmann suits small-scale, cost-sensitive production.

Industrial-Scale Production Strategies

Continuous Flow Reactors

Adopting flow chemistry reduces reaction times and improves heat management. A pilot study achieved 80% yield using:

-

Residence Time : 30 minutes.

-

Catalyst : Immobilized Pd on alumina.

Q & A

Basic: What are the recommended synthetic routes for 3'-Chloro-biphenyl-3-carboxylic acid, and what are the critical reaction parameters?

Methodological Answer:

The synthesis typically involves Suzuki-Miyaura cross-coupling between a halogenated benzene derivative (e.g., 3-chlorophenylboronic acid) and a halogenated benzoic acid precursor. Critical parameters include:

- Catalyst selection: Pd(PPh₃)₄ or PdCl₂(dppf) for efficient coupling .

- Base optimization: Use of Na₂CO₃ or K₂CO₃ in a biphasic solvent system (toluene/water) to stabilize intermediates .

- Temperature control: Reactions are often conducted at 80–100°C under inert atmosphere to prevent deboronation .

Post-reaction, acidification with HCl precipitates the crude product, which is purified via recrystallization (ethanol/water) .

Basic: What spectroscopic and chromatographic techniques are optimal for characterizing this compound?

Methodological Answer:

- NMR spectroscopy: ¹H/¹³C NMR to confirm biphenyl linkage and chlorine substitution (e.g., aromatic proton splitting patterns and deshielding of the carboxylic proton at δ ~12 ppm) .

- FT-IR: A strong C=O stretch (~1680–1700 cm⁻¹) and O-H stretch (~2500–3000 cm⁻¹) for the carboxylic group .

- HPLC-MS: Reverse-phase C18 columns with UV detection (λ = 254 nm) and ESI-MS in negative ion mode to verify molecular weight (e.g., [M-H]⁻ peak at m/z 247) .

Advanced: How can researchers resolve contradictions in reported melting points or spectral data for this compound?

Methodological Answer:

Discrepancies often arise from:

- Polymorphism: Recrystallization solvents (e.g., ethanol vs. DMF) yield different crystal forms. Use differential scanning calorimetry (DSC) to identify polymorphs .

- Impurity profiles: Trace solvents or unreacted precursors alter melting points. Validate purity via HPLC (≥97% area) and elemental analysis (C, H, N ±0.4%) .

- Spectral artifacts: Moisture in NMR samples broadens carboxylic proton signals. Ensure rigorous drying and use deuterated DMSO for sharper peaks .

Advanced: How to design mechanistic studies to investigate the compound’s reactivity under acidic or basic conditions?

Methodological Answer:

- Acidic conditions: Reflux in H₂SO₄ (1M) to test decarboxylation. Monitor CO₂ evolution via gas chromatography and track intermediate formation with LC-MS .

- Basic conditions: Stir in NaOH (2M) to assess esterification or nucleophilic aromatic substitution. Use ¹H NMR to detect hydroxylation or chlorine displacement .

- Kinetic studies: Employ UV-Vis spectroscopy to measure reaction rates at varying pH/temperatures. Plot Arrhenius curves to determine activation energy .

Basic: What safety protocols are essential for handling this compound in the laboratory?

Methodological Answer:

- PPE: Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and reactions .

- Spill management: Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous runoff to prevent environmental contamination .

- Exposure control: Maintain airborne levels below PAC-1 (2.1 mg/m³) via local exhaust ventilation. Monitor with OSHA-compliant air sampling .

Advanced: How can computational methods aid in predicting the compound’s physicochemical properties or metabolic pathways?

Methodological Answer:

- DFT calculations: Optimize geometry at the B3LYP/6-31G* level to predict dipole moments, solubility, and pKa (e.g., calculated pKa ~2.8 for the carboxylic group) .

- Molecular docking: Simulate interactions with cytochrome P450 enzymes (e.g., CYP3A4) to identify potential hydroxylation sites .

- ADMET prediction: Use tools like SwissADME to estimate logP (~3.1), bioavailability, and toxicity profiles .

Basic: What are the best practices for storing and stabilizing this compound?

Methodological Answer:

- Storage conditions: Keep in amber glass vials at 2–8°C under argon to prevent oxidation. Desiccate with silica gel to avoid hygroscopic degradation .

- Stability testing: Conduct accelerated aging studies (40°C/75% RH for 6 months) and monitor purity via HPLC. Degradation products (e.g., biphenyl derivatives) indicate hydrolysis .

Advanced: How to address low yields in large-scale synthesis of this compound?

Methodological Answer:

- Catalyst loading: Increase Pd(OAc)₂ to 5 mol% and switch to microwave-assisted synthesis (150°C, 30 min) for improved coupling efficiency .

- Workflow optimization: Use continuous flow reactors to enhance mixing and reduce side reactions (e.g., homocoupling) .

- Byproduct recycling: Isolate unreacted boronic acid via column chromatography (silica gel, hexane/EtOAc) and reintroduce into the reaction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.